molecular formula C20H19N3O3 B2517927 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105251-19-1

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2517927
CAS No.: 1105251-19-1
M. Wt: 349.39
InChI Key: RYTROBSGMKMJAN-UHFFFAOYSA-N
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Description

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazines and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the benzoxazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced technologies like microwave-assisted synthesis can enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: This compound shares structural similarities with the oxadiazole and benzoxazine moieties.

    (S)-1-(4-Fluoro-1-methyl-1H-indazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-1H-indazole): This compound has similar aromatic and heterocyclic features.

Uniqueness

4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific combination of benzoxazine and oxadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-12-8-9-15(10-13(12)2)19-21-18(26-22-19)11-23-16-6-4-5-7-17(16)25-14(3)20(23)24/h4-10,14H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTROBSGMKMJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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